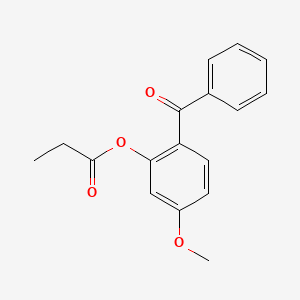![molecular formula C21H22N4O3 B14153461 4,4'-[(2-ethoxynaphthalen-1-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) CAS No. 431979-37-2](/img/structure/B14153461.png)
4,4'-[(2-ethoxynaphthalen-1-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(2-ethoxynaphthalen-1-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) is a complex organic compound that belongs to the class of bis(pyrazolyl)methanes.
Méthodes De Préparation
The synthesis of 4,4’-[(2-ethoxynaphthalen-1-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) typically involves a multi-component reaction. One common method is the reaction of 3-methyl-1-phenyl-5-pyrazolone with various aldehydes in the presence of a catalyst such as sodium acetate at room temperature . The reaction yields high to excellent purity products, which can be isolated by simple filtration . Industrial production methods may involve the use of magnetically separable nanocatalysts to enhance the efficiency and yield of the reaction .
Analyse Des Réactions Chimiques
4,4’-[(2-ethoxynaphthalen-1-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium acetate, ammonium acetate, and various aldehydes . The major products formed from these reactions are typically derivatives of the original compound, which may exhibit enhanced biological activities .
Applications De Recherche Scientifique
This compound has been extensively studied for its antioxidant and anticancer activities . It has shown significant radical scavenging activity and cytotoxic effects on various human cell lines, including colorectal carcinoma cells . The compound is also used as a catalyst in various chemical reactions, further highlighting its versatility .
Mécanisme D'action
The mechanism of action of 4,4’-[(2-ethoxynaphthalen-1-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) involves the activation of autophagy proteins as a survival mechanism and the induction of p53-mediated apoptosis in cancer cells . The compound interacts with various molecular targets and pathways, leading to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar compounds include other bis(pyrazolyl)methanes, such as 4,4’-[(4-hydroxyphenyl)methylene]bis(1-(2,4-dinitrophenyl)-3-methyl-1H-pyrazol-5-ol) . These compounds share similar structural motifs and biological activities but may differ in their specific applications and efficacy.
Propriétés
Numéro CAS |
431979-37-2 |
|---|---|
Formule moléculaire |
C21H22N4O3 |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
4-[(2-ethoxynaphthalen-1-yl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C21H22N4O3/c1-4-28-15-10-9-13-7-5-6-8-14(13)18(15)19(16-11(2)22-24-20(16)26)17-12(3)23-25-21(17)27/h5-10,19H,4H2,1-3H3,(H2,22,24,26)(H2,23,25,27) |
Clé InChI |
WRCBRNBCZOEEGY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C2=CC=CC=C2C=C1)C(C3=C(NNC3=O)C)C4=C(NNC4=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14153378.png)

![Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14153385.png)

![7-{(3-Hydroxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B14153413.png)

![3-hydroxy-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14153425.png)



![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1Z)-1-(3-nitrophenyl)ethylidene]propanehydrazide](/img/structure/B14153449.png)
![2,4,7,9-tetranitrobenzotriazolo[2,1-a]benzotriazol-5-ium-6-ide](/img/structure/B14153451.png)


